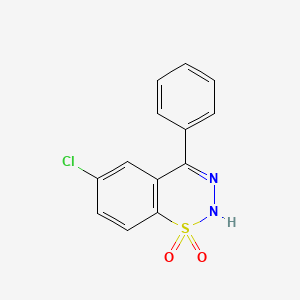![molecular formula C25H22ClN3O2S2 B12006001 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12006001.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-{[3-(4-chlorophényl)-4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-diméthylphényl)acétamide est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie. Ce composé présente une structure unique qui comprend un groupe chlorophényle, un noyau tétrahydrocyclopenta-thieno-pyrimidinyl et une partie diméthylphénylacétamide.
Méthodes De Préparation
La synthèse du 2-{[3-(4-chlorophényl)-4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-diméthylphényl)acétamide implique plusieurs étapes, commençant par la préparation de la structure de base suivie de l'introduction des groupes chlorophényle et diméthylphénylacétamide. La voie de synthèse comprend généralement :
Formation du noyau tétrahydrocyclopenta-thieno-pyrimidinyl : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction du groupe chlorophényle : Cela peut être réalisé par une réaction de substitution utilisant des composés aromatiques chlorés.
Fixation de la partie diméthylphénylacétamide : Cette étape implique des réactions d'acylation utilisant des agents d'acylation appropriés.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour garantir un rendement et une pureté élevés, souvent en utilisant des catalyseurs et des conditions de réaction spécifiques pour améliorer l'efficacité.
Analyse Des Réactions Chimiques
Le 2-{[3-(4-chlorophényl)-4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-diméthylphényl)acétamide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, convertissant potentiellement les groupes cétone en alcools.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles tels que les amines ou les thiols.
Applications De Recherche Scientifique
Ce composé a un large éventail d'applications en recherche scientifique :
Chimie : Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Il peut servir de sonde pour étudier les voies biologiques et les interactions en raison de sa structure unique.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des polymères ou des revêtements.
Mécanisme d'action
Le mécanisme d'action du 2-{[3-(4-chlorophényl)-4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-diméthylphényl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et déclenchant des effets en aval. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Mécanisme D'action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Propriétés
Formule moléculaire |
C25H22ClN3O2S2 |
|---|---|
Poids moléculaire |
496.0 g/mol |
Nom IUPAC |
2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O2S2/c1-14-5-3-7-19(15(14)2)27-21(30)13-32-25-28-23-22(18-6-4-8-20(18)33-23)24(31)29(25)17-11-9-16(26)10-12-17/h3,5,7,9-12H,4,6,8,13H2,1-2H3,(H,27,30) |
Clé InChI |
BAQRZUNVWVQASN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005932.png)


![Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate](/img/structure/B12005953.png)

![Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate](/img/structure/B12005967.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B12005978.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B12005985.png)
![2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12005993.png)


